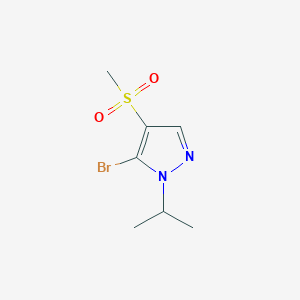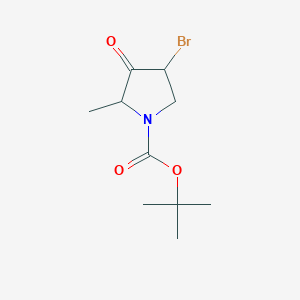![molecular formula C13H7BrCl2N2 B11783537 7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11783537.png)
7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine, chlorine, and a chlorophenyl group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 2,4-dichlorobenzaldehyde.
Cyclization: The key step involves the cyclization of the starting materials to form the benzimidazole core. This is usually achieved through a condensation reaction in the presence of a suitable catalyst.
Bromination: The final step involves the bromination of the benzimidazole core to introduce the bromine atom at the 7th position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine and chlorine) makes this compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve the use of polar solvents and mild bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Material Science: The unique structural properties of this compound make it useful in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-chlorophenyl (4-ethoxyphenyl)methanone
- 4-Bromo-2-chlorophenol
Uniqueness
7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H7BrCl2N2 |
|---|---|
Molekulargewicht |
342.0 g/mol |
IUPAC-Name |
4-bromo-6-chloro-2-(4-chlorophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H7BrCl2N2/c14-10-5-9(16)6-11-12(10)18-13(17-11)7-1-3-8(15)4-2-7/h1-6H,(H,17,18) |
InChI-Schlüssel |
ATIPVRXILQRUHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11783483.png)

![2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole](/img/structure/B11783500.png)



![6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783530.png)


![(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)

